1-Methyl-1H-indazole-5-carbonitrile
Overview
Description
1-Methyl-1H-indazole-5-carbonitrile is a chemical compound with the CAS Number: 189107-45-7 . It has a molecular weight of 157.17 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-methyl-1H-indazole-5-carbonitrile . The InChI code is 1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3 .Physical And Chemical Properties Analysis
1-Methyl-1H-indazole-5-carbonitrile is a solid at room temperature . It is white to brown in color .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Pathways : 1-Methyl-1H-indazole-5-carbonitrile is involved in various synthesis pathways. For instance, it can be generated through the flash pyrolysis of specific hydrazono-isoxazolones, leading to the formation of indazoles among other compounds (Reichen & Wentrup, 1976). This indicates its role in the synthesis of complex organic structures.
- Antimicrobial Applications : Research has explored its derivatives, like 1H-indazole-7-carbonitrile, for their antimicrobial properties. These compounds show promise in the development of novel antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
Biological and Medical Research
- Nitric Oxide Synthase Inhibition : Certain indazole derivatives, including 1H-indazole-7-carbonitrile, have been evaluated for their ability to inhibit nitric oxide synthases, a key area in neurological and cardiovascular research (Cottyn et al., 2008).
Material Science and Industrial Applications
- Catalysis in Polymerization : Indazole derivatives with carbonitrile groups, similar to 1-Methyl-1H-indazole-5-carbonitrile, are used in the synthesis of highly branched oligoethylenes. These derivatives serve as ligands in nickel-based catalysts for ethylene polymerization, indicating their utility in material science and industrial chemistry (Araya et al., 2020).
Environmental Applications
- Pollutant Analysis in Water : While not directly related to 1-Methyl-1H-indazole-5-carbonitrile, research on similar compounds like 1H-benzo-1,2,3-triazole has been conducted to understand their behavior as pollutants in water. This research is crucial for environmental monitoring and pollution control strategies (Reemtsma et al., 2010).
Safety And Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .
properties
IUPAC Name |
1-methylindazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c1-12-9-3-2-7(5-10)4-8(9)6-11-12/h2-4,6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXKWSDDUMHXFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C#N)C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441987 | |
Record name | 1-Methyl-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indazole-5-carbonitrile | |
CAS RN |
189107-45-7 | |
Record name | 1-Methyl-1H-indazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30441987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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